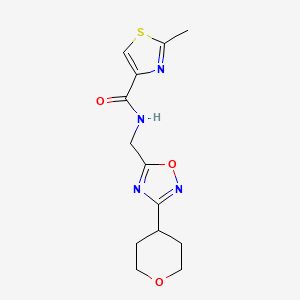![molecular formula C15H15N5O B2504664 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2199510-22-8](/img/structure/B2504664.png)
6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for a related compound, “2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid”, is1S/C7H8N2O3/c1-5-2-3-6 (10)9 (8-5)4-7 (11)12/h2-3,8H,1,4H2, (H,11,12) . This provides some insight into the molecular structure of the compound, but it’s not the exact structure of the compound you’re asking about.
Scientific Research Applications
Synthesis and Characterization
One key area of research on 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile focuses on its synthesis and characterization. Studies have explored the structural characteristics of related compounds through various spectral techniques, indicating the potential of these compounds in scientific research due to their interesting structural and spectral properties. For instance, the synthesis, characterization, and pharmacological evaluation of 2-aminothiazole incorporated azo dyes have demonstrated potential antimicrobial activity, showcasing the relevance of structural studies in identifying biological activities (Ravi et al., 2020). Similarly, research on pyridine derivatives has provided insights into their optical properties and structural features through spectroscopic analysis, further highlighting the importance of synthesis and characterization in understanding the potential applications of these compounds (Cetina et al., 2010).
Antimicrobial and Antioxidant Activities
Research has also focused on the antimicrobial and antioxidant activities of compounds related to this compound. The evaluation of synthesized compounds for their biological activities has revealed promising antimicrobial and antioxidant properties. This includes the study on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivative, highlighting the potential of these compounds in addressing microbial infections and oxidative stress-related diseases (Salem et al., 2015).
Molecular Docking and In Silico Studies
Molecular docking and in silico studies have been conducted to predict the interaction of these compounds with biological targets. Such studies are crucial for understanding the mechanism of action and enhancing the design of compounds with improved efficacy. For example, the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown moderate to good binding energies on target proteins, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Antiproliferative Activity
The exploration of antiproliferative activity forms another significant aspect of research on compounds related to this compound. Studies have synthesized and evaluated the antiproliferative activity of dihydropyrimidine-based compounds bearing pyrazoline moiety against various cancer cell lines, showcasing the potential of these compounds in cancer research (Awadallah et al., 2013).
Properties
IUPAC Name |
6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-2-5-15(21)20(18-11)10-13-8-19(9-13)14-4-3-12(6-16)7-17-14/h2-5,7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJUILPFCPFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
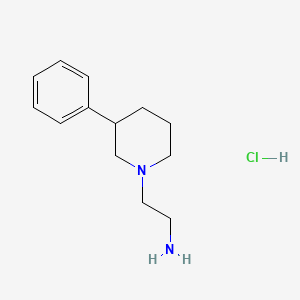
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
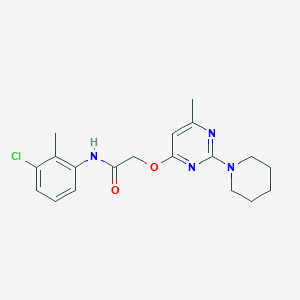
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
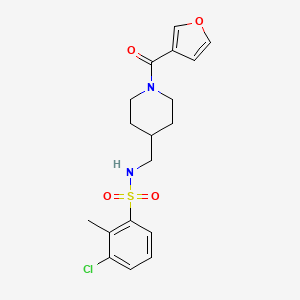
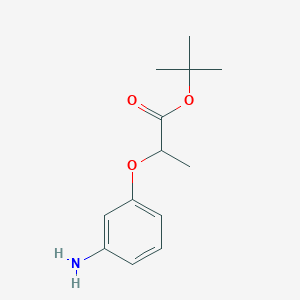
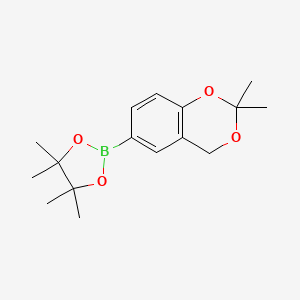

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
